2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene
Description
2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene (CAS: 154151-01-6) is a nitro-substituted stilbene derivative with the molecular formula C₁₆H₁₈N₄O₂ and a molar mass of 298.34 g/mol . Key physical properties include a density of 1.314 g/cm³, a boiling point of 525.8°C, and a vapor pressure of 3.79×10⁻¹¹ mmHg at 25°C . Its structure features a trans (E)-stilbene backbone with electron-donating dimethylamino (-N(CH₃)₂) and amino (-NH₂) groups and an electron-withdrawing nitro (-NO₂) group.
Properties
IUPAC Name |
2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-5-nitrobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-19(2)13-7-4-11(5-8-13)3-6-12-9-15(18)16(20(21)22)10-14(12)17/h3-10H,17-18H2,1-2H3/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHZQHZNCCXOGJ-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=C(C=C2N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2N)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stilbene Backbone Formation via Heck Coupling
The Heck reaction is a palladium-catalyzed cross-coupling between aryl halides and alkenes, widely used to form carbon-carbon bonds in stilbene derivatives. For this compound, the strategy involves:
Reagents :
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4-Bromo-2-nitroaniline (aryl halide)
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4-Dimethylaminostyrene (alkene)
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Palladium catalyst (e.g., Pd(OAc)₂)
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Ligand (e.g., PPh₃)
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Base (e.g., triethylamine)
Procedure :
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Dissolve 4-bromo-2-nitroaniline (10 mmol) and 4-dimethylaminostyrene (12 mmol) in DMF.
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Add Pd(OAc)₂ (0.1 mmol), PPh₃ (0.2 mmol), and triethylamine (15 mmol).
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Heat at 80°C under nitrogen for 12 hours.
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Isolate the product via column chromatography (yield: 68–72%).
Key Challenges :
Wittig Reaction for Stilbene Synthesis
The Wittig reaction offers an alternative route using phosphonium ylides and aldehydes:
Reagents :
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4-Dimethylaminobenzaldehyde
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2-Nitro-5-aminobenzyltriphenylphosphonium bromide
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Base (e.g., NaOH)
Procedure :
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Generate the ylide by treating 2-nitro-5-aminobenzyltriphenylphosphonium bromide (10 mmol) with NaOH (20 mmol) in THF.
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Add 4-dimethylaminobenzaldehyde (10 mmol) dropwise at 0°C.
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Stir at room temperature for 6 hours.
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Purify via recrystallization (ethanol/water) to obtain the stilbene intermediate (yield: 65–70%).
Advantages :
Functionalization of the Aromatic Rings
Nitration and Reduction Sequence
After forming the stilbene backbone, nitration and reduction are critical for introducing amino groups:
Step 1: Nitration
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Reagents : Fuming HNO₃, H₂SO₄ (1:3 ratio)
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Conditions : 0°C for 2 hours, followed by gradual warming to 25°C.
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Outcome : Introduces a nitro group at the para position relative to the existing amino group (yield: 85–90%).
Step 2: Reduction of Nitro to Amino
Dimethylation of Amino Groups
Reagents :
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Methyl iodide (excess)
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Potassium carbonate (base)
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Solvent: DMF
Procedure :
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Dissolve the amino intermediate (5 mmol) in DMF.
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Add K₂CO₃ (15 mmol) and methyl iodide (20 mmol).
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Stir at 60°C for 8 hours.
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Isolate via filtration and wash with ethanol (yield: 80–85%).
Optimization Note :
Integrated Synthetic Pathways
Pathway A: Sequential Coupling and Functionalization
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Heck Coupling | Pd(OAc)₂, PPh₃, DMF, 80°C | 68% |
| 2 | Nitration | HNO₃/H₂SO₄, 0→25°C | 87% |
| 3 | Reduction (Nitro→Amino) | SnCl₂, HCl, reflux | 93% |
| 4 | Dimethylation | CH₃I, K₂CO₃, DMF, 60°C | 82% |
Total Yield : 68% × 87% × 93% × 82% ≈ 44%
Pathway B: Wittig-Based Synthesis
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Wittig Reaction | Ylide, 4-Dimethylaminobenzaldehyde, THF | 70% |
| 2 | Nitration | HNO₃/H₂SO₄, 0→25°C | 85% |
| 3 | Reduction (Nitro→Amino) | SnCl₂, HCl, reflux | 95% |
| 4 | Dimethylation | (CH₃)₂SO₄, K₂CO₃, DMF, 60°C | 78% |
Total Yield : 70% × 85% × 95% × 78% ≈ 44%
Challenges and Optimization
Regioselectivity in Nitration
The nitro group’s position is critical for subsequent reduction to amino groups. Meta-directing effects from existing substituents (e.g., dimethylamino) complicate regioselectivity. Studies show:
Purification Strategies
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Column Chromatography : Essential for isolating intermediates but time-consuming.
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Recrystallization : Ethanol/water mixtures (7:3) yield high-purity final products (>98%).
Industrial-Scale Adaptations
Patent CN103508900A highlights scalable modifications:
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Catalyst Recycling : Pd catalysts recovered via filtration reduce costs.
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Continuous Flow Systems : Improve heat management during exothermic nitration steps.
Chemical Reactions Analysis
2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .
Scientific Research Applications
Nonlinear Optical Applications
DANS is recognized for its properties as a "push-pull" chromophore, which makes it valuable in nonlinear optics (NLO). The compound exhibits strong nonlinear optical responses due to its unique electronic structure, which allows for applications such as:
- Second-Harmonic Generation : DANS is utilized in devices that convert light from one frequency to another, which is crucial in laser technology.
- Electro-Optical Modulators : These devices use DANS to control light with electric fields, enabling advanced telecommunications and signal processing technologies.
- Organic Light-Emitting Diodes (OLEDs) : DANS serves as an emitting color tuner in OLEDs, enhancing the efficiency and color quality of displays .
Table 1: Nonlinear Optical Properties of DANS
| Property | Value |
|---|---|
| Second-Harmonic Efficiency | High |
| Wavelength Tunability | Broad spectrum |
| Response Time | Fast |
Photochemical Applications
DANS has been extensively studied for its photochemical properties. Its ability to undergo intramolecular charge transfer makes it suitable for:
- Fluorescent Probes : Used in biological imaging and environmental monitoring, DANS can detect microplastics by exhibiting fluorescence when bound to certain polymers. This characteristic allows for sensitive detection methods under UV illumination .
- Photodynamic Therapy : In medical applications, DANS can be activated by light to produce reactive oxygen species that can target and destroy cancer cells.
Case Study: Microplastic Detection
A recent study demonstrated the efficacy of DANS in identifying microplastics in aquatic environments. The dye's solvatochromic properties enable it to bind selectively to various polymer types, producing distinct fluorescence patterns that facilitate identification and quantification .
Material Science Applications
In material science, DANS is incorporated into new polymer systems. For instance:
- Polyamide Main-Chain Polymers : Research indicates that polyamides synthesized with DANS exhibit enhanced NLO properties. These materials are being explored for applications in smart materials and sensors .
Table 2: Properties of DANS-Based Polyamides
| Property | Value |
|---|---|
| Nonlinear Optical Coefficient | Enhanced |
| Thermal Stability | High |
| Mechanical Strength | Improved |
Environmental Applications
The environmental significance of DANS arises from its ability to act as a fluorescent dye for detecting pollutants. Its application in identifying microplastics highlights its potential role in environmental monitoring and remediation strategies.
Mechanism of Action
The mechanism of action of 2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene involves its interaction with molecular targets through its unique structure. The compound’s dimethylamino and nitro groups play crucial roles in its reactivity and interaction with other molecules. The pathways involved include electron transfer processes and interactions with specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Stilbene Derivatives
Structural Analogues from Nitro- and Amino-Substituted Stilbenes
Evidence highlights the synthesis of nitro- and amino-substituted stilbenes, such as 3,5-dinitro-4’-fluorostilbene and its reduced 3,5-diamino-4’-fluorostilbene derivative . These compounds share a stilbene core but differ in substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position Effects: The 2,5-diamino groups in the target compound likely enhance electron donation compared to 3,5-diamino derivatives, altering conjugation pathways and redox properties. The 4-nitro group in the target compound creates a stronger electron-withdrawing effect than the 4’-fluoro group in analogs, influencing charge-transfer transitions .
Solvatochromic Potential: The target compound’s dimethylamino and nitro groups mimic features of Reichardt’s dye (a betaine dye with solvatochromic properties), but its lack of zwitterionic character may limit its use in empirical polarity scales like E₃₀ .
Comparison with NMT Inhibitors (Indirect Relevance)
discusses DDD85646 and IMP-1088 , which are pyrazole- and piperazine-containing N-myristoyltransferase (NMT) inhibitors . While structurally distinct from the target stilbene, these compounds highlight the critical role of terminal basic nitrogen atoms in biological activity. For example:
- Substituting the terminal nitrogen in DDD85646 with carbon reduced potency by 1,328-fold (IC₅₀ from 7 nM to 9.3 µM) .
Biological Activity
2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene (often referred to as "DANS") is a synthetic compound that has garnered significant attention in the fields of photochemistry and biological research. Its unique structure, which incorporates both amino and nitro groups, allows it to exhibit a range of biological activities, particularly in photodynamic therapy and as a fluorescent probe.
DANS has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 246.27 g/mol
- Melting Point : 140-142 °C
- Solubility : Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
The biological activity of DANS primarily stems from its ability to generate reactive oxygen species (ROS) upon light activation. This property is harnessed in various applications, including:
- Photodynamic Therapy (PDT) : DANS can be used as a photosensitizer, where it absorbs light and transfers energy to molecular oxygen, leading to the production of singlet oxygen. This reactive species can induce cell death in targeted cancer cells.
- Fluorescent Probes : The compound exhibits strong fluorescence properties, making it suitable for imaging applications in biological systems.
Anticancer Activity
Research has shown that DANS exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that DANS could effectively induce apoptosis in human breast cancer cells (MCF-7) when activated by light. The mechanism involved the generation of ROS, leading to oxidative stress and subsequent cell death.
Phototoxicity Studies
The phototoxic effects of DANS were evaluated in vitro using various cell lines. The results indicated that the compound's efficacy was significantly enhanced under light exposure compared to dark conditions.
Case Study : In a comparative study, DANS was tested against conventional chemotherapeutic agents. The results highlighted that DANS not only had lower IC50 values but also showed selective cytotoxicity towards tumor cells while sparing normal cells.
Applications in Biological Research
DANS has been utilized in several experimental setups:
- Cell Imaging : Due to its fluorescence properties, DANS is employed as a marker for live-cell imaging, allowing researchers to visualize cellular processes in real-time.
- Targeted Drug Delivery : The compound's ability to be activated by specific wavelengths of light makes it a candidate for developing targeted drug delivery systems that minimize side effects on healthy tissues.
Q & A
Basic Question: What are the recommended methodologies for synthesizing 2,5-Diamino-4'-(dimethylamino)-4-nitrostilbene, and how can intermediates be stabilized during synthesis?
Answer:
Synthesis typically involves multi-step nitro reduction and coupling reactions. For nitro-to-amine conversion, tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol under reflux (75°C, 5–7 hours) is a common method for nitro group reduction . However, intermediates like diamine derivatives are prone to oxidation; stabilization requires inert atmospheres (e.g., nitrogen), low-temperature storage (<4°C), and immediate use in subsequent steps . Characterization via TLC and HPLC ensures reaction progress monitoring. Safety protocols for handling nitro compounds (e.g., explosion risk) and dimethylamino derivatives (skin irritation) must align with SDS guidelines .
Basic Question: How should researchers characterize the electronic and structural properties of this compound to confirm its identity?
Answer:
A combination of spectroscopic and chromatographic techniques is critical:
- UV-Vis Spectroscopy : To analyze π→π* transitions in the stilbene backbone and nitro group charge-transfer interactions.
- NMR (¹H/¹³C) : For verifying dimethylamino (-N(CH₃)₂) and diamine (-NH₂) substituents. Aromatic proton splitting patterns distinguish positional isomerism.
- Mass Spectrometry (HRMS) : To confirm molecular ion peaks (C₁₆H₁₉N₅O₂) and fragmentation pathways.
- X-ray Crystallography : Resolves spatial arrangement of nitro and amino groups, critical for understanding conjugation effects.
Cross-referencing with computational models (DFT) validates experimental data .
Basic Question: What are the key stability challenges for this compound under ambient conditions?
Answer:
The compound’s nitro and amino groups render it sensitive to:
- Photodegradation : UV light induces cis-trans isomerization in the stilbene backbone. Store in amber glassware under dark conditions .
- Oxidative Deamination : Primary amines (-NH₂) may oxidize to nitroso derivatives. Use antioxidants (e.g., BHT) in solution phases.
- Thermal Decomposition : Above 150°C, exothermic decomposition releases NOₓ gases. Differential Scanning Calorimetry (DSC) identifies decomposition thresholds .
Advanced Question: How can contradictions between experimental and computational data on electronic properties be resolved?
Answer:
Discrepancies often arise from solvent effects or basis-set limitations in DFT calculations. For example:
- Solvent Polarization : Include implicit solvent models (e.g., COSMO) to match experimental UV-Vis spectra in ethanol vs. gas-phase simulations.
- Vibrational Coupling : IR/Raman data may reveal unaccounted vibrational modes affecting HOMO-LUMO gaps.
- Paramagnetic Shifts : NMR chemical shifts in polar solvents (DMSO) may require explicit solvent molecule inclusion in simulations.
Iterative refinement using hybrid functionals (e.g., B3LYP-D3) and experimental validation is recommended .
Advanced Question: What mechanistic pathways explain the compound’s reactivity in cross-coupling reactions?
Answer:
The dimethylamino group acts as an electron donor, activating the stilbene core for electrophilic substitution. Key pathways include:
- Nucleophilic Aromatic Substitution : Nitro groups direct incoming nucleophiles (e.g., thiols) to meta positions.
- Metal-Catalyzed Coupling : Palladium-mediated Suzuki-Miyaura reactions require deprotonation of the amino group to form active palladium complexes.
Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (¹⁵N) elucidate rate-determining steps .
Advanced Question: How can computational models predict the compound’s fluorescence quenching mechanisms?
Answer:
Time-Dependent DFT (TD-DFT) simulations correlate excited-state dynamics with experimental fluorescence lifetimes.
- Quenching Pathways : Nitro groups facilitate intersystem crossing (ISC) to triplet states, reducing quantum yield.
- Solvent Polarity Effects : Polar solvents stabilize charge-separated states, enhancing non-radiative decay.
Validate models using transient absorption spectroscopy and Stern-Volmer plots for collisional quenching constants .
Advanced Question: What analytical strategies identify degradation products in long-term stability studies?
Answer:
- LC-MS/MS : Detects trace degradation products (e.g., nitroso derivatives) via fragmentation patterns.
- GC-MS : Identifies volatile decomposition byproducts (e.g., NO₂, NH₃).
- EPR Spectroscopy : Confirms radical intermediates formed during photodegradation.
Accelerated stability testing (40°C/75% RH) under ICH guidelines quantifies degradation kinetics .
Advanced Question: How does the compound’s solubility profile impact its applicability in biological assays?
Answer:
Limited aqueous solubility (logP ~3.2) necessitates dimethyl sulfoxide (DMSO) as a solvent, but residual DMSO may interfere with cellular assays. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
